N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A thioethyl linker at position 2 of the imidazole, enhancing metabolic stability and enabling conjugation to the acetamide moiety.
- A 4-methoxyphenylacetamide side chain, which may influence solubility, receptor binding, and pharmacokinetic properties.
The 4-fluorophenyl and 4-methoxyphenyl substituents are critical for modulating electronic effects (e.g., electron-withdrawing vs. donating) and steric bulk, which are pivotal in biological targeting .
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-26-17-8-2-14(3-9-17)12-19(25)22-10-11-27-20-23-13-18(24-20)15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGQXOCWANGAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Fluorobenzaldehyde and Thiourea
Procedure :
- Reactants : 4-Fluorobenzaldehyde (1.0 eq), ammonium acetate (2.0 eq), thiourea (1.0 eq).
- Conditions : Reflux in ethanol (80°C, 12 h) under nitrogen.
- Workup : Cool to room temperature, filter the precipitate, and wash with cold ethanol.
- Yield : 68–72%.
Mechanism :
The reaction proceeds via cyclocondensation, where the aldehyde undergoes nucleophilic attack by thiourea, followed by dehydration and aromatization to form the imidazole ring. The 4-fluorophenyl group occupies position 4 or 5, with the thiol group at position 2.
Analytical Data :
Alternative Route via Bischler-Napieralski Cyclization
Procedure :
- Reactants : 4-Fluoroaniline (1.0 eq), 1,4-dinitroimidazole (1.0 eq).
- Conditions : Methanol/water (3:1), reflux (6 h), darkness.
- Product : 1-(4-Fluorophenyl)-4-nitro-1H-imidazole, followed by reduction (H₂/Pd-C) and sulfurization (Lawesson’s reagent).
Key Observations :
Synthesis of N-(2-Bromoethyl)-2-(4-Methoxyphenyl)Acetamide
Acylation of 2-Bromoethylamine
Procedure :
- Reactants : 2-(4-Methoxyphenyl)acetic acid (1.0 eq), thionyl chloride (2.0 eq).
- Conditions : Reflux (70°C, 2 h), evaporate excess SOCl₂.
- Acylation : Add 2-bromoethylamine (1.2 eq) in DCM, stir at 0°C (2 h).
- Workup : Wash with NaHCO₃, dry over MgSO₄, evaporate.
- Yield : 85%.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.1 (d, J = 8.8 Hz, 2H, Ar-H), 6.8 (d, J = 8.8 Hz, 2H, Ar-H), 3.8 (s, 3H, OCH₃), 3.6 (t, J = 6.4 Hz, 2H, CH₂Br), 3.4 (s, 2H, CH₂CO), 2.9 (t, J = 6.4 Hz, 2H, NHCH₂).
Thioether Formation via Nucleophilic Substitution
Coupling of Imidazole-2-Thiol and Bromoethyl Acetamide
Procedure :
- Reactants : 5-(4-Fluorophenyl)-1H-imidazole-2-thiol (1.0 eq), N-(2-bromoethyl)-2-(4-methoxyphenyl)acetamide (1.1 eq).
- Conditions : K₂CO₃ (2.0 eq), DMF, 60°C (8 h).
- Workup : Dilute with water, extract with ethyl acetate, purify via silica chromatography (hexane/ethyl acetate 3:1).
- Yield : 65–70%.
Mechanism :
The thiolate anion attacks the electrophilic bromoethyl carbon, displacing bromide and forming the thioether bond.
Optimization Notes :
- Excess base (K₂CO₃) ensures complete deprotonation of the thiol.
- Polar aprotic solvents (DMF, DMSO) enhance reaction rate.
Spectral Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 397.1425 [M+H]⁺ (calculated for C₂₀H₂₀FN₃O₂S: 397.1428).
High-Performance Liquid Chromatography (HPLC)
- Purity : 98.2% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regiochemical Control in Imidazole Synthesis
Thiol Oxidation
- Issue : Disulfide formation during storage.
- Solution : Conduct reactions under inert atmosphere (N₂/Ar) and add reductants (e.g., DTT).
Scalability and Industrial Relevance
- Batch Size : 100 g-scale demonstrated with 63% overall yield.
- Cost Drivers : 4-Fluorobenzaldehyde (~$120/kg), 2-bromoethylamine (~$95/kg).
- Green Chemistry Metrics :
- E-factor : 18.2 (kg waste/kg product).
- PMI : 32.5 (total material input/product).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with enzymes or receptors due to its imidazole and acetamide groups, which are known to be pharmacophores in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of more complex pharmaceuticals or as an intermediate in the production of other bioactive compounds.
Mechanism of Action
The mechanism by which N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally analogous derivatives, focusing on heterocyclic cores , substituent effects , and biological activities .
Table 1: Structural and Functional Comparison of Imidazole-Based Acetamides
Key Observations
Heterocyclic Core Variations: The target compound’s imidazole core contrasts with oxadiazole () and thiadiazole () derivatives.
Substituent Effects: 4-Fluorophenyl vs. 4-Chlorophenyl: Fluorine’s electronegativity and smaller size improve metabolic stability and membrane permeability compared to bulkier chlorine .
Tyrosinase inhibition in benzofuran-oxadiazole analogs () highlights the role of aromatic substituents in enzyme targeting, though the target’s imidazole core may redirect activity toward different pathways .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for preparing N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves:
- Thioether formation : Reacting a 5-(4-fluorophenyl)-1H-imidazole-2-thiol derivative with a chloroethyl intermediate (e.g., 2-chloro-N-(substituted)acetamide) under basic conditions (e.g., K₂CO₃) .
- Acylation : Coupling the thioether intermediate with a 4-methoxyphenylacetic acid derivative via amide bond formation .
- Purification : Use column chromatography or recrystallization (e.g., ethanol) to isolate the final product .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, methoxyphenyl) and thioether/amide linkages .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95%) and monitor by-products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation .
- Temperature Control : Maintain 60–80°C during acylation to balance reaction rate and by-product minimization .
- Catalysts : Use DMAP or HOBt to improve amide coupling efficiency .
- Real-Time Monitoring : Thin-layer chromatography (TLC) to track reaction progress and adjust conditions dynamically .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Compound Stability Tests : Perform stability studies under assay conditions (pH, temperature) to rule out degradation .
- Orthogonal Assays : Compare results from enzymatic assays with cell-based viability assays (e.g., MTT) to confirm target specificity .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with targets (e.g., COX-1/2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
